molecular formula C22H18N2OS B2656554 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 476284-83-0

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2656554
CAS No.: 476284-83-0
M. Wt: 358.46
InChI Key: IWVBXXXBOQTTDZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound has shown potential biological activity due to its ability to interact with specific biomolecules in the human body. It has exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli .


Physical and Chemical Properties Analysis

The compound is a yellowish-white powder that is stable at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but not as soluble in water.

Scientific Research Applications

Synthesis and Chemical Properties

4-Benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is involved in various synthetic pathways for heterocyclic compounds. For instance, thiophenylhydrazonoacetates, which can be derived from similar structures, are utilized in the synthesis of diverse derivatives like pyrazoles, isoxazoles, pyrimidines, triazines, and more. This indicates the compound's potential role in creating a variety of heterocyclic structures that could have pharmaceutical or material applications (Mohareb et al., 2004).

Crystallography and Structural Analysis

Studies involving compounds with similar structures to this compound have been conducted to understand their crystalline structures. For example, the crystal structure of a related compound was established through spectral analysis and X-ray diffraction studies. These analyses are crucial for comprehending the molecular and electronic structures of such compounds, which can inform their potential applications in various fields, including material science (Sharma et al., 2016).

Heterocyclic Synthesis

The compound is also relevant in the context of heterocyclic synthesis. It is involved in reactions that produce various heterocyclic frameworks. Such frameworks are crucial in developing novel therapeutic agents and materials with specific properties. This showcases the compound's versatility in contributing to diverse chemical syntheses (Ahmed, 2007).

Applications in Polymer Science

Similar compounds have been used in synthesizing soluble polyimides, indicating potential applications in polymer science. These polyimides are known for their thermal stability and could be used in various industrial applications, including electronics and coatings. The compound's role in the synthesis of such polymers highlights its significance in material science (Imai et al., 1984).

Mechanism of Action

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates a promising future direction for this compound in the field of medicinal chemistry.

Properties

IUPAC Name

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-14-19-18-7-4-8-20(18)26-22(19)24-21(25)17-11-9-16(10-12-17)13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVBXXXBOQTTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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